molecular formula C9H18N2O4 B3066907 N-(2,2-Diethoxyethyl)-N'-methyl-ethanediamide CAS No. 92716-25-1

N-(2,2-Diethoxyethyl)-N'-methyl-ethanediamide

Cat. No.: B3066907
CAS No.: 92716-25-1
M. Wt: 218.25 g/mol
InChI Key: GOMCRIIGFXYXCF-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide: is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of two ethoxy groups attached to an ethyl chain, which is further connected to a methyl-substituted ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide typically involves the reaction of aminoacetaldehyde diethylacetal with a suitable amine. One common method involves the use of carbon disulfide and triethylamine, followed by in situ alkylation with methyl iodide. The reaction is carried out under reflux conditions in acetic acid, yielding the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve nucleophiles like halides or other organic groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds, which are valuable in medicinal chemistry .

Biology and Medicine: In biological research, this compound may be used to study enzyme interactions and metabolic pathways

Industry: In the industrial sector, N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide involves its interaction with specific molecular targets. The ethoxy groups and the ethanediamide structure allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide is unique due to its specific combination of ethoxy groups and ethanediamide structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,2-diethoxyethyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-4-14-7(15-5-2)6-11-9(13)8(12)10-3/h7H,4-6H2,1-3H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMCRIIGFXYXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538471
Record name N~1~-(2,2-Diethoxyethyl)-N~2~-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92716-25-1
Record name N~1~-(2,2-Diethoxyethyl)-N~2~-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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